molecular formula C15H24N2O4S B3017283 N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide CAS No. 1216828-90-8

N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B3017283
CAS No.: 1216828-90-8
M. Wt: 328.43
InChI Key: GHMBTPRTFMLJBA-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position (C4), an N-methyl group, and a 2-hydroxy-3-morpholinopropyl chain at the sulfonamide nitrogen.

Properties

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-13-3-5-15(6-4-13)22(19,20)16(2)11-14(18)12-17-7-9-21-10-8-17/h3-6,14,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBTPRTFMLJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 2-hydroxy-3-morpholinopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The sulfonamide moiety can interact with enzymes, potentially inhibiting their function by mimicking the natural substrate or binding to the active site.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the N,4-dimethylbenzenesulfonamide core but differ in substituents attached to the sulfonamide nitrogen. Key comparisons include:

Compound Name Substituent on Sulfonamide Nitrogen Key Features Reference
Target Compound 2-Hydroxy-3-morpholinopropyl Enhanced polarity due to morpholine and hydroxyl groups.
N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide 4-Cyano-2-phenyloxazol-5-yl Oxazole ring introduces rigidity; moderate anticancer activity (GI₅₀).
N-(3-Iodo-1-methoxypropyl)-N,4-dimethylbenzenesulfonamide 3-Iodo-1-methoxypropyl Iodine substituent enables radiolabeling or further functionalization.
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-Hydroxyphenyl Phenolic hydroxyl group increases acidity; potential for antioxidant activity.
N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide 3-(3,6-Dibromocarbazolyl)-2-hydroxypropyl Bulky carbazole group may enhance DNA intercalation or cytotoxicity.

Physicochemical Properties

  • Solubility :

    • The morpholine and hydroxyl groups in the target compound likely increase hydrophilicity compared to the lipophilic oxazole and carbazole analogs.
    • The iodinated analog () has reduced solubility due to its halogenated alkyl chain.
  • Stability :

    • Morpholine rings are generally stable under physiological conditions, whereas oxazole and carbazole derivatives may exhibit photodegradation or metabolic oxidation .

Pharmacological Potential

  • Anticancer Agents : The oxazole and carbazole derivatives () highlight the importance of heterocyclic substituents in modulating activity. The target compound’s morpholine group could balance solubility and target engagement, making it a candidate for optimization.

Biological Activity

N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C12H17N3O3S
  • Molecular Weight: 285.34 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play a role in inflammatory and proliferative processes.

  • Inhibition of Lipoxygenases (LOXs): The compound has been shown to inhibit human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX), which is involved in the metabolism of arachidonic acid to bioactive lipid mediators. This inhibition can reduce inflammatory responses and platelet aggregation, making it a candidate for treating conditions such as thrombosis and inflammation .
  • Impact on Eicosanoid Signaling: By modulating the production of hydroxyeicosatetraenoic acids (HETEs), this compound may influence various physiological responses including cell proliferation and apoptosis .

Pharmacological Profile

The pharmacological profile of this compound indicates several promising therapeutic effects:

  • Anti-inflammatory Activity: Studies have demonstrated that the compound significantly reduces markers of inflammation in vitro and in vivo models.
  • Antithrombotic Effects: It inhibits platelet aggregation induced by PAR-4 activation, suggesting potential use in preventing thrombotic events .
  • Cancer Therapeutics: Preliminary data indicate that the compound may have applications in oncology by inhibiting tumor cell proliferation through its action on LOXs.

Case Studies

StudyFindings
Study 1: Inhibition of 12-LOXDemonstrated nanomolar potency against 12-LOX with significant selectivity over other lipoxygenases. This suggests a targeted approach for inflammatory diseases .
Study 2: Platelet AggregationShowed that the compound effectively inhibits calcium mobilization and aggregation in human platelets, indicating potential use in antithrombotic therapy .
Study 3: Cancer Cell LinesInvestigated the effects on various cancer cell lines, revealing reduced proliferation rates and increased apoptosis, warranting further exploration in cancer treatment .

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